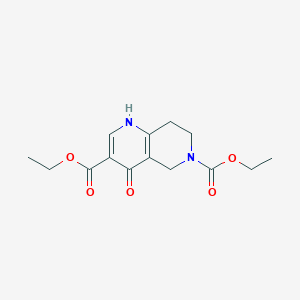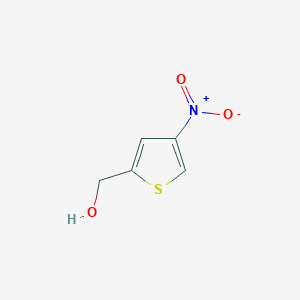
2-Furancarbonyl chloride, 3-(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarbonyl chloride, 3-(chloromethyl)- is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl chloride and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 3-(chloromethyl)- typically involves the chlorination of 2-furancarboxylic acid. The process can be summarized as follows:
-
Chlorination of 2-Furancarboxylic Acid: : The starting material, 2-furancarboxylic acid, is reacted with thionyl chloride (SOCl2) to produce 2-furancarbonyl chloride. The reaction is carried out under reflux conditions at approximately 100°C for about 1 hour. The excess thionyl chloride is then removed by distillation, and the product is purified by collecting the fraction boiling at 173-174°C .
-
Chloromethylation: : The 2-furancarbonyl chloride is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 3-position of the furan ring, yielding 2-Furancarbonyl chloride, 3-(chloromethyl)- .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Furancarbonyl chloride, 3-(chloromethyl)- undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride and chloromethyl groups are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can readily react with these groups to form corresponding amides, esters, and thioesters .
-
Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used under mild conditions (room temperature to 50°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides and Esters: From nucleophilic substitution reactions.
Furanones and Tetrahydrofuran Derivatives: From oxidation and reduction reactions.
Pyrazoles and Other Heterocycles: From cyclization reactions.
科学研究应用
2-Furancarbonyl chloride, 3-(chloromethyl)- has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
-
Biology: : The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function. It can also be used to introduce reactive groups into biomolecules for further conjugation .
-
Medicine: : It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial and fungal infections. Its derivatives have shown potential as antimicrobial agents.
-
Industry: : The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-Furancarbonyl chloride, 3-(chloromethyl)- is primarily based on its reactivity towards nucleophiles. The carbonyl chloride and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.
相似化合物的比较
Similar Compounds
2-Furancarbonyl chloride: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Furancarbonyl chloride, 2-(chloromethyl)-: Isomeric compound with different reactivity and applications.
2-Furancarboxylic acid: Precursor to 2-Furancarbonyl chloride, 3-(chloromethyl)-, used in similar synthetic applications.
Uniqueness
2-Furancarbonyl chloride, 3-(chloromethyl)- is unique due to the presence of both the carbonyl chloride and chloromethyl groups, which confer high reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
246178-73-4 |
|---|---|
分子式 |
C6H4Cl2O2 |
分子量 |
179.00 g/mol |
IUPAC 名称 |
3-(chloromethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
InChI 键 |
BBZHEHJSAQYKNL-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1CCl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)










